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molecular formula C11H26N2O3 B8755352 2-PROPANOL,1,1'-[[2-[(2-HYDROXYPROPYL)AMINO]ETHYL]IMINO]BIS- CAS No. 10507-78-5

2-PROPANOL,1,1'-[[2-[(2-HYDROXYPROPYL)AMINO]ETHYL]IMINO]BIS-

Cat. No. B8755352
M. Wt: 234.34 g/mol
InChI Key: QDXBTXHLQHMWCP-UHFFFAOYSA-N
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Patent
US08044001B2

Procedure details

Examples of suitable hydroxyalkylated ethylenediamines include, but are not limited to N,N,N′,N′-tetrakis-(2-hydroxypropyl)ethylenediamine and N,N,N′,N′-tetrakis-(hydroxyethyl)ethylenediamine. N-hydroxyethyl, N,N′,N′-tris(2-hydroxypropyl)ethylenediamine, and combinations of two or more thereof will not give solid. Preferably the hydroxyalkylated ethylenediamine is N,N,N′,N′-tetrakis-(2-hydroxypropyl)ethylenediamine or N,N,N′,N′-tetrakis-(hydroxyethyl)ethylenediamine. The hydroxyalkylated ethylene diamine, N,N,N′,N′-tetrakis-(2-hydroxypropyl)ethylenediamine, is available commercially, for example, from BASF Corporation, Mount Olive, N.J., under the name QUADROL polyol.
[Compound]
Name
hydroxyalkylated ethylenediamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH3:20])[CH2:3][N:4]([CH2:16][CH:17]([OH:19])[CH3:18])[CH2:5][CH2:6][N:7](CC(O)C)[CH2:8][CH:9]([OH:11])[CH3:10].OCCN(CCO)CCN(CCO)CCO>>[OH:11][CH:9]([CH3:10])[CH2:8][NH:7][CH2:6][CH2:5][N:4]([CH2:16][CH:17]([OH:19])[CH3:18])[CH2:3][CH:2]([OH:1])[CH3:20]

Inputs

Step One
Name
hydroxyalkylated ethylenediamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN(CCN(CCO)CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CNCCN(CC(C)O)CC(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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